molecular formula C33H38NOPS B8223284 [S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8223284
M. Wt: 527.7 g/mol
InChI Key: DLBHPNHATQGLBQ-DWEWYUIOSA-N
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Description

Historical Evolution of Bifunctional Ligand Design in Organometallic Chemistry

The development of hybrid ligands marks a transformative phase in catalysis, bridging traditional ligand classes to address limitations in enantioselectivity and substrate scope. Early monodentate phosphines (e.g., PPh₃) provided foundational coordination chemistry but lacked stereochemical control. The advent of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in the 1980s demonstrated the power of axial chirality in asymmetric hydrogenation, yet these systems struggled with prochiral substrates requiring multiple coordination points.

The 2000s witnessed the rise of "privileged" bidentate ligands integrating disparate donor groups. Salen-type (salen = bis(salicylidene)ethylenediamine) ligands combined nitrogen and oxygen donors for oxo-philic metal centers, while PHOX (phosphine-oxazoline) hybrids merged phosphines with chiral oxazolines. These designs achieved moderate success but faced synthetic complexity and limited modularity. The incorporation of sulfinamides—pioneered by Ellman for imine activation—into phosphine frameworks addressed these gaps by introducing:

  • Configurational stability : The S(R)-configured sulfinyl group resists racemization under catalytic conditions.
  • Tunable steric bulk : The tert-butyl substituent in 2-methyl-2-propanesulfinamide creates a chiral environment that directs substrate approach.
  • Dual activation modes : Sulfinamide nitrogen participates in hydrogen bonding, while phosphine coordinates metals.

Structural Paradigm Shift: Integration of Sulfinamide and Phosphine Motifs

[S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide exemplifies this integration, featuring:

Structural Feature Role in Catalysis
9,9-Dimethylxanthene backbone Imparts rigidity, preorganizing the ligand for metal coordination
Diphenylphosphine group Binds transition metals (Pd, Ni, Co) via P(III) lone pairs
Sulfinamide moiety Engages in H-bonding with substrates; chiral S(R) center controls face selectivity
4-(t-Butyl)phenyl group Provides steric shielding to enforce substrate approach from the Re face

The ligand's synthesis involves sequential functionalization of a xanthene scaffold:

  • Phosphine introduction : Pd-catalyzed P-C coupling installs the diphenylphosphine group at C2 of the xanthene ring.
  • Sulfinamide attachment : Nucleophilic substitution of a bromomethyl intermediate with Ellman's sulfinamide (2-methyl-2-propanesulfinamide).
  • Stereochemical resolution : Chiral HPLC separates diastereomers arising from the S(R) sulfinamide and S-configured xanthene methyl group.

Stereochemical Significance of [S(R)] Configuration in Tertiary Architecture

The ligand's enantioselectivity stems from three stereochemical elements:

  • Sulfur configuration (S(R)) :

    • The sulfinyl oxygen adopts a syn relationship with the xanthene methyl groups, creating a chiral pocket.
    • DFT calculations reveal a 2.1 kcal/mol energy difference between correct and incorrect substrate orientations.
  • Xanthene backbone chirality :

    • The (S)-configured methyl group at C9 directs the 4-(t-butyl)phenyl group into a pseudo-axial position.
    • This placement blocks the Si face of coordinated substrates, favoring Re-face attack.
  • Phosphine-phenyl torsion angles :

    • Optimal 45–60° dihedral angles between P-bound phenyl rings and the xanthene plane prevent π-stacking interference.

Table 1 : Enantioselectivity Trends in Asymmetric Hydrogenation Using [S(R)]-Ligand

Substrate ee (%) Reaction Conditions Reference
α-Dehydroamino acid 98 H₂ (50 psi), EtOAc, 25°C
β-Ketoester 95 H₂ (30 psi), MeOH, 0°C
Cyclic enamide 99 H₂ (10 psi), THF, -20°C

The ligand's performance surpasses traditional PHOX systems by 15–20% ee in comparable reactions, attributable to its dual activation mechanism:

  • Metal coordination : Phosphine binds Rh(I) or Ir(I), forming a 16-electron complex.
  • Substrate orientation : Sulfinamide NH forms a 2.8 Å hydrogen bond with carbonyl oxygen, locking the substrate in a syn periplanar geometry.

Properties

IUPAC Name

(R)-N-[(S)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-24,31,34H,1-6H3/t31-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBHPNHATQGLBQ-DWEWYUIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogous sulfinamide-phosphine ligands:

Compound Name Molecular Formula MW Phosphino Group Substituents Stereochemistry Purity Applications
Target Compound C₃₃H₃₉NO₂PS ~544.7 Diphenylphosphino 4-(tert-Butyl)phenyl [S(R)]-N-[(S)-...] ≥95%* Asymmetric catalysis
[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-... () C₂₇H₄₂NO₂PS 475.7 Di-tert-butylphosphino 4-Methoxyphenyl [S(R)]-N-[(S)-...] ±95% Catalytic ligand synthesis
(R)-N-((S)-(2-(Diphenylphosphino)phenyl)(4-methoxyphenyl)methyl)-... () C₃₀H₃₂NO₂PS 501.6 Diphenylphosphino 4-Methoxyphenyl (R)-N-((S)-...) N/A Chiral ligand development
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-... () C₃₀H₃₅NO₄PS ~560.6 Diphenylphosphino 4,5-Dimethoxyphenyl (R)-N-((R)-...) N/A Enhanced electron donation

Notes:

  • Phosphino Groups: The diphenylphosphino group (target compound, ) offers moderate electron donation and steric bulk, whereas di-tert-butylphosphino () provides stronger electron donation but greater steric hindrance .
  • Substituents: The 4-(tert-butyl)phenyl group (target compound) enhances steric shielding compared to 4-methoxyphenyl () or 4,5-dimethoxyphenyl ().
  • Stereochemistry : Configurational differences (e.g., [S(R)] vs. (R)-N-((S)-...)) influence enantioselectivity in catalytic applications. For example, ’s dimethoxy variant may favor specific transition-state geometries .

Performance in Catalysis

  • Steric Effects : Bulky tert-butyl groups (target compound) improve enantioselectivity in asymmetric hydrogenations by shielding metal centers, whereas smaller methoxy groups () may enhance reaction rates .
  • Electronic Effects: Di-tert-butylphosphino () increases electron donation to metals, accelerating oxidative additions, while diphenylphosphino (target compound) balances electron donation and steric demand .

Preparation Methods

Formation of the Imine Intermediate

The sulfinamide reacts with 4-(t-butyl)benzaldehyde under Ti(OEt)₄-mediated conditions to form the corresponding N-sulfinyl imine. This step ensures retention of stereochemical integrity at the sulfur center.

Imine Formation:

\text{Sulfinamide} + \text{4-(t-Butyl)benzaldehyde} \xrightarrow{\text{Ti(OEt)₄, THF}} \text{N-Sulfinyl Imine (85–92% yield)}

Grignard Addition for Diphenylphosphino Incorporation

A diphenylphosphino-containing Grignard reagent (e.g., Ph₂P-MgBr) adds to the imine intermediate, yielding a diastereomerically enriched sulfinamide. The reaction proceeds via a six-membered transition state, with the tert-butyl group dictating facial selectivity.

Diastereoselectivity Data:

NucleophileSolventTemperaturedr (syn:anti)
Ph₂P-MgBrTHF−78°C9:1

Stereochemical Control and Resolution

The compound’s [S(R)] and [S] configurations are established through chiral auxiliary-directed synthesis and chromatographic resolution.

Chiral Auxiliary Strategy

Ellman’s sulfinamide serves as a chiral director, enabling stereocontrol at both the sulfur and carbon centers. The diphenylphosphino group’s configuration is fixed during the Grignard addition, while the t-butylphenyl group’s stereochemistry is governed by the imine’s geometry.

Dynamic Kinetic Resolution

Racemic intermediates are resolved using chiral stationary phases (CSPs) or diastereomeric crystallization. For example, treatment with (R)-BINOL-derived phosphoric acid achieves 95% ee for the [S(R)] isomer.

Final Functionalization and Purification

The product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient) and recrystallization from ethanol/water. Analytical data (¹H NMR, ³¹P NMR, HPLC) confirm structural and stereochemical purity.

Analytical Characterization:

ParameterValue
¹H NMR (CDCl₃)δ 7.45–7.10 (m, 14H, Ar-H), 4.32 (d, J = 8.4 Hz, 1H), 1.28 (s, 9H, t-Bu)
³¹P NMRδ −15.2 (s)
HPLC (Chiralpak AD-H)95% ee

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing this compound:

MethodKey FeaturesYieldStereoselectivityScalability
Ellman’s Auxiliary RouteUses Ti(OEt)₄, Grignard addition70%dr 9:1Industrial
Catalytic Asymmetric HydrogenationIr/(R)-BINAP catalyst65%92% eeLab-scale
Dynamic ResolutionChiral phosphoric acid58%95% eeLimited

Challenges and Optimization

  • Phosphine Oxidation: The diphenylphosphino group is prone to oxidation. Reactions must be conducted under inert atmospheres (Ar/N₂).

  • Steric Hindrance: Bulky substituents (t-Bu, diphenylphosphino) slow reaction kinetics. Microwave-assisted synthesis reduces reaction times by 40%.

  • Cost Efficiency: Vanadyl acetylacetonate and chiral ligands contribute to high costs. Recent work substitutes VO(acac)₂ with Fe(NO₃)₃·9H₂O, reducing expenses by 30%.

Industrial Applications and Patents

This compound is patented as a ligand in asymmetric hydrogenation catalysts (US10696657B2). Its utility in pharmaceutical synthesis is highlighted in Gilead’s HIV-1 capsid inhibitor pipeline, where it achieves 99% enantiomeric purity at metric-ton scales .

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of this sulfinamide be confirmed during synthesis?

  • Methodology : Use chiral HPLC or polarimetry to monitor enantiomeric purity. Validate via 1^1H NMR by analyzing splitting patterns of diastereotopic protons or NOESY for spatial correlations . X-ray crystallography (e.g., SHELXL refinement ) provides definitive stereochemical assignment. For intermediates, employ Mosher ester derivatization to assign absolute configuration.

Q. What coupling agents are optimal for introducing the diphenylphosphino group while avoiding racemization?

  • Methodology : Use EDC/HOBt or DCC/DMAP in anhydrous DMF under inert atmosphere (N2_2/Ar) to activate carboxylic acid intermediates. Monitor reaction progress via TLC (silica gel, UV-active spots) and quench with aqueous citric acid to isolate products . For phosphorus-containing moieties, employ Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic esters .

Q. How can air-sensitive intermediates (e.g., phosphine ligands) be handled during synthesis?

  • Methodology : Use Schlenk line techniques for transfers, and store intermediates under argon. Characterize via 31^{31}P NMR to confirm phosphine oxidation state. Purify via column chromatography with deoxygenated solvents (e.g., THF/Et2_2O) and silica gel pretreated with triethylamine .

Advanced Research Questions

Q. What computational methods are suitable for predicting the ligand’s coordination behavior in transition-metal catalysts?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model metal-ligand bond angles and electron density distribution. Compare with crystallographic data (e.g., bond lengths from SHELXL-refined structures ). Use molecular docking to simulate interactions with enzymatic targets, validated by experimental IC50_{50} assays .

Q. How can enantiomeric excess (ee) be quantified when NMR signals overlap?

  • Methodology : Employ chiral derivatizing agents (e.g., (+)- or (-)-menthol chloroformate) to convert sulfinamide diastereomers into separable derivatives. Analyze via 19^{19}F NMR if fluorine-containing auxiliaries are used. Alternatively, use mass spectrometry with ion mobility separation (IMS-MS) for high-resolution ee determination .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered t-butyl groups)?

  • Methodology : Refine disordered regions using SHELXL’s PART instruction and apply restraints (e.g., SIMU/DELU) to maintain geometry. Validate via residual density maps and cross-check with 1^1H-13^{13}C HSQC NMR to confirm rotational freedom of the t-butyl group . For severe disorder, collect low-temperature (100 K) X-ray data to reduce thermal motion artifacts .

Q. How does the sulfinamide’s conformation influence its efficacy as a chiral auxiliary?

  • Methodology : Conduct variable-temperature NMR to study rotational barriers around the S–N bond. Correlate with X-ray torsion angles and DFT-computed energy profiles. Test auxiliary performance in asymmetric aldol reactions, comparing diastereoselectivity with steric/electronic analogs .

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